Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

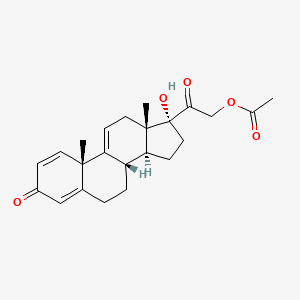

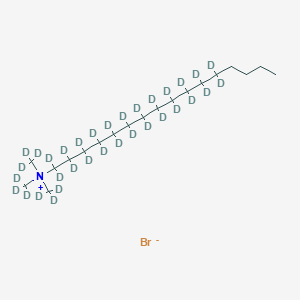

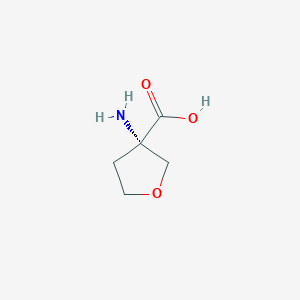

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a chemical compound with the CAS Number: 113631-48-4 . It is a powder with a molecular weight of 214.05 .

Synthesis Analysis

The synthesis of Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate involves several steps . Sodium hydroxide and ethyl diazoacetate are reacted together, and the resulting slurry is cooled and poured into ethanol. The precipitate is collected by filtration, washed with ethanol and ether, and dried to afford disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate .Molecular Structure Analysis

The molecular structure of Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is complex, and it forms a three-dimensional structure . The layers formed by potassium ions and carboxylate groups are separated by this organic ligand .Chemical Reactions Analysis

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate can undergo various chemical reactions. For example, it can be used in the synthesis of N-substituted dibenzoazepine-pyridazine derivatives via Diels-Alder reaction of dibenzoazepines with tetrazines .Physical And Chemical Properties Analysis

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a powder with a molecular weight of 214.05 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Components and Precursors of Photo- and Electroactive Materials

1,2,4,5-Tetrazine derivatives, including Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate, have been extensively researched for their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . They are used as components and precursors of photo- and electroactive materials .

Synthesis of Functionalized Tetrazines

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is used in the synthesis of functionalized tetrazines . These functionalized tetrazines have modern trends in design and have been obtained within the period 2010–2020 .

Thermally Stable Materials

3,6-Disubstituted 1,2,4,5-tetrazines, including Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate, have been synthesized and characterized for their thermostability . Especially, the symmetrically bis-3,5-diamino-1,2,4-triazolyl-substituted derivative shows a very high thermal stability up to 370 °C .

Energetic Materials

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate has potential applications in the field of energetic materials . In combination with oxidants, it can generate a large volume of gases, making it a prospective component in solid propellants .

Construction of Metal–Organic Frameworks (MOFs)

The ligand 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid, which is related to Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate, has been designed and explored with the aim of using it as a linker to construct three-dimensional metal–organic frameworks (MOFs) .

Safety and Hazards

Wirkmechanismus

Target of Action

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a complex compound with a variety of potential targets. It has been used as a bridging ligand towards silver (i) and copper (i) ions . All four nitrogen atoms were functional as lone pair donors leading to an unprecedented μ4-coordination of the ligands .

Mode of Action

The compound interacts with its targets primarily through its tetrazine unit. The tetrazine unit can be reversibly oxidized and reduced, which is accompanied by a drastic color change from yellow to pink and vice versa . This property makes it useful in applications such as optical sensor materials for the detection of oxidative agents .

Biochemical Pathways

It’s known that the compound can participate as dienes in the inverse electron demand (id) diels–alder cycloaddition reactions . This reaction is used for the convenient preparation of natural products, bioactive compounds, high energy materials, building blocks, and other heterocyclic compounds .

Pharmacokinetics

Its molecular weight of 21405 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate’s action are largely dependent on its targets and mode of action. As an optical sensor material, it can detect oxidative agents, resulting in a color change . In coordination chemistry, it acts as a bridging ligand, leading to the formation of complex structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate. For instance, the compound’s optical sensor properties are likely to be affected by the presence and concentration of oxidative agents in the environment . Additionally, factors such as temperature, pH, and the presence

Eigenschaften

IUPAC Name |

disodium;1,2,4,5-tetrazine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O4.2Na/c9-3(10)1-5-7-2(4(11)12)8-6-1;;/h(H,9,10)(H,11,12);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENHORAEJXDWQQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4Na2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655096 |

Source

|

| Record name | Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113631-48-4 |

Source

|

| Record name | Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

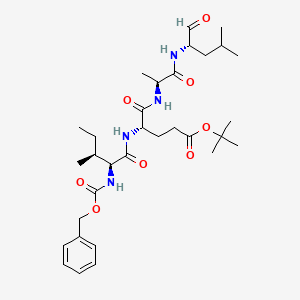

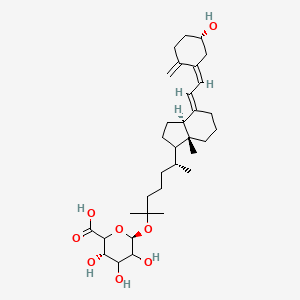

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)

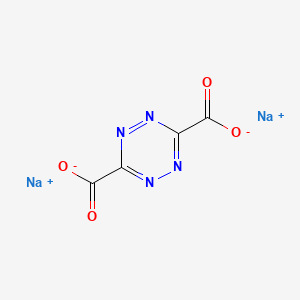

![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)